molecular formula C9H8BrNO3 B1595850 4-Bromo-1-methoxy-2-(2-nitrovinyl)benzene CAS No. 175205-14-8

4-Bromo-1-methoxy-2-(2-nitrovinyl)benzene

Cat. No.: B1595850
CAS No.: 175205-14-8
M. Wt: 258.07 g/mol
InChI Key: IAHCHTBHTXVKTC-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-Bromo-1-methoxy-2-(2-nitrovinyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and bases such as sodium hydroxide (NaOH). Major products formed from these reactions include amines, substituted benzene derivatives, and various nitro compounds .

Scientific Research Applications

4-Bromo-1-methoxy-2-(2-nitrovinyl)benzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-1-methoxy-2-(2-nitrovinyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom and nitrovinyl group play crucial roles in these interactions, facilitating the formation of various intermediates and products . The pathways involved include the formation of benzenonium intermediates and subsequent substitution reactions .

Comparison with Similar Compounds

Similar compounds to 4-Bromo-1-methoxy-2-(2-nitrovinyl)benzene include:

Properties

IUPAC Name

4-bromo-1-methoxy-2-(2-nitroethenyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c1-14-9-3-2-8(10)6-7(9)4-5-11(12)13/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHCHTBHTXVKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50313930
Record name 4-bromo-1-methoxy-2-(2-nitroethenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50313930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-14-8
Record name 4-bromo-1-methoxy-2-(2-nitroethenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50313930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1-methoxy-2-(2-nitrovinyl)benzene
Reactant of Route 2
4-Bromo-1-methoxy-2-(2-nitrovinyl)benzene

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